1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
This compound is a molecular structure with the formula C16H11FN2O3 . It’s important to note that this is not the exact compound you asked about, but it shares some similarities.
Molecular Structure Analysis
The molecular structure of the similar compound, “1-Cyclopropyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile”, consists of a cyclopropyl group, a 5-fluoro-2-hydroxybenzoyl group, and a 2-oxo-1,2-dihydro-3-pyridinecarbonitrile group .Scientific Research Applications
Synthesis and Characterization
- The synthesis of novel heterocyclic azo dyes involving diazo-coupling reactions with sulfamethaxazole and various coupling compounds, including a closely related derivative, demonstrated successful preparation and spectral characterization, indicating potential for diverse applications in material science and biological studies (Mallikarjuna & Keshavayya, 2020).
Biological Activities
- Research on the antimicrobial and anticancer activities of synthesized compounds, including similar dihydropyridine derivatives, revealed promising results against various microbial strains and specific cancer cell lines, highlighting the potential therapeutic applications of these compounds (Mallikarjuna & Keshavayya, 2020).
Pharmacological Evaluation
- The evaluation of 3d-metal complexes of a related dihydropyridine carbonitrile compound demonstrated noticeable inhibition properties against tested microbes, offering insights into the design of new antimicrobial agents (K. G. et al., 2021).
Photosensitivity and Optical Properties
- Studies on the photosensitivity and optical properties of synthesized compounds have shown promising results for optoelectronic device applications, indicating the versatility of dihydropyridine derivatives in scientific research (Roushdy et al., 2019).
Antioxidant Properties
- The antioxidant activity of novel pyrimidine-containing heterocycles, derived from similar dihydropyridine compounds, was evaluated, showing potent antioxidant effects. This suggests potential for further exploration in the development of antioxidant therapies (Salem & Errayes, 2016).
Solute-Solvent Interactions
- Research into the physical properties of dihydropyridine derivatives in solutions, such as density, viscosity, and sound speed, provides valuable information on solute-solvent interactions, which is crucial for understanding the behavior of these compounds in various solvents (Baluja & Talaviya, 2016).
Mechanism of Action
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The exact target of “1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile” would depend on its specific chemical properties and the biological system in which it is introduced.
Properties
IUPAC Name |
1-cyclopropyl-5-(2-hydroxybenzoyl)-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-8-10-7-11(9-18(16(10)21)12-5-6-12)15(20)13-3-1-2-4-14(13)19/h1-4,7,9,12,19H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIJAXCRUFLOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=C(C2=O)C#N)C(=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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